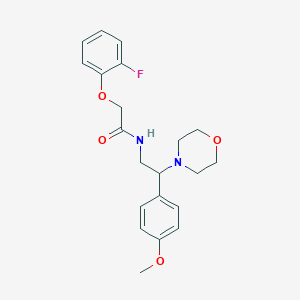

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMWWFVZSHVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps:

Starting Materials: The synthesis begins with 2-fluorophenol and 4-methoxybenzaldehyde.

Formation of Intermediate: The first step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.

Condensation Reaction: This intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to form the final product.

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained between 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.

Purification: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:

Binding to Receptors: It may bind to certain receptors in the body, modulating their activity.

Enzyme Inhibition: It can act as an inhibitor for specific enzymes, affecting metabolic pathways.

Signal Transduction: Influences signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Fluorophenoxy vs. Naphthalenyloxy Groups

- The naphthalenyloxy analog () demonstrated significant cytotoxicity in HeLa cells, suggesting that bulky aromatic groups enhance anti-cancer activity. However, the fluorophenoxy group in the target compound may improve selectivity due to fluorine’s electronegativity and reduced steric hindrance .

Morpholino vs. Piperazinyl/Pyrrolidinyl Substituents

- Morpholino-containing compounds (e.g., 40 in ) show broad anti-cancer efficacy, likely due to enhanced solubility and target engagement. Piperazinyl/pyrrolidinyl analogs (e.g., 38 in ) exhibit comparable activity but may differ in blood-brain barrier penetration due to increased basicity .

Methoxyphenyl Motif

- The 4-methoxyphenyl group is recurrent in anti-cancer and anti-inflammatory agents (e.g., compounds 16 and 27 in and ). This moiety balances lipophilicity and hydrogen-bonding capacity, optimizing cell membrane permeability .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide , also known by its chemical formula and CAS number 922088-87-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O4 |

| Molecular Weight | 358.4 g/mol |

| Purity | ≥ 95% |

| Complexity Rating | 484 |

The compound features a fluorophenyl group, a morpholinoethyl moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide exhibits inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B). This enzyme is implicated in the regulation of insulin signaling and glucose metabolism, making the compound a candidate for treating type 2 diabetes and obesity-related conditions .

Pharmacological Effects

- Antidiabetic Properties : The inhibition of PTP-1B can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. This mechanism is crucial for developing new antidiabetic agents.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine release and inflammatory pathways .

- Analgesic Effects : The compound's structure suggests potential interactions with opioid receptors, which could lead to analgesic effects similar to those observed with traditional pain relievers .

Case Studies and Research Findings

- A study published in the Journal of Medicinal Chemistry explored various derivatives of acetamides, including this compound, highlighting its efficacy in lowering blood glucose levels in diabetic models. The results indicated a significant reduction in fasting blood glucose levels compared to control groups .

- Another investigation focused on the anti-inflammatory effects observed in murine models. The compound demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.